4-Chloro-2-hydroxy-N,N-dimethylbenzamide
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Overview
Description
4-Chloro-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzamide, characterized by the presence of a chloro group at the fourth position and a hydroxy group at the second position on the benzene ring, along with two methyl groups attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-nitrophenol.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-amino-2-hydroxy-N,N-dimethylbenzamide.
Oxidation: Formation of 4-chloro-2-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 4-chloro-2-hydroxy-N,N-dimethylbenzylamine.
Scientific Research Applications
4-Chloro-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2-chloro-N,N-dimethylbenzamide: Contains a bromo group instead of a hydroxy group, leading to different reactivity and applications.
Uniqueness
4-Chloro-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both chloro and hydroxy groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
4-chloro-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,1-2H3 |
InChI Key |
LJGQROMYJPBYFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
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